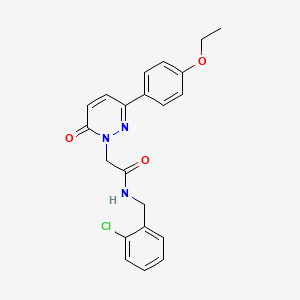

N-(2-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

This compound features a pyridazinone core substituted at position 3 with a 4-ethoxyphenyl group and at position 1 with an acetamide linker bearing a 2-chlorobenzyl moiety. The ethoxy group introduces electron-donating effects, while the 2-chlorobenzyl substituent contributes steric and electronic modulation. This structural configuration is hypothesized to influence pharmacological properties such as target binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-2-28-17-9-7-15(8-10-17)19-11-12-21(27)25(24-19)14-20(26)23-13-16-5-3-4-6-18(16)22/h3-12H,2,13-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYPJNAHPCPVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyridazinone intermediate.

Attachment of the Chlorobenzyl Group: The final step involves the alkylation of the pyridazinone derivative with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorobenzyl group or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Affecting Gene Expression: Altering the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chlorobenzyl Substituent Variations

The position of the chlorine atom on the benzyl group significantly impacts molecular interactions:

- N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide (): The 3-chlorobenzyl group may alter steric hindrance compared to the 2-chlorobenzyl in the target compound.

Table 1: Chlorobenzyl Derivatives Comparison

Pyridazinone Core Modifications

The substitution pattern on the pyridazinone ring influences electronic and steric properties:

Table 2: Pyridazinone Ring Substitutions

Acetamide Linker Modifications

Variations in the acetamide linker affect molecular flexibility and target engagement:

Key Research Findings and Implications

- Ethoxy vs. Methoxy : The ethoxy group’s larger size compared to methoxy () could enhance binding pocket occupancy but increase metabolic liability via oxidative pathways.

- Dichloro vs. Ethoxyphenyl: Dichloro-substituted pyridazinones () exhibit higher lipophilicity, which may favor blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

N-(2-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative that has gained attention in medicinal chemistry for its potential biological activities, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes a chlorobenzyl group, an ethoxyphenyl group, and a pyridazinone core. Its unique arrangement of functional groups contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could make it useful in managing conditions like arthritis or other inflammatory diseases.

3. Anticancer Effects

this compound has shown promise as an anticancer agent. Studies have reported that it can induce apoptosis in cancer cells and arrest the cell cycle at the G0/G1 phase, which is crucial for preventing tumor growth. The compound's mechanism may involve interaction with specific molecular targets that regulate cell proliferation and survival.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : The compound could interact with receptors that play a role in inflammation and cancer progression.

- Gene Expression Alteration : It may affect the expression levels of genes associated with cellular growth and apoptosis.

Case Studies

-

Anticancer Activity Evaluation

A study examined the effects of this compound on MCF-7 breast carcinoma cells. The results indicated an IC50 value of approximately 5 μmol/L, showcasing its potential as a lead compound in anticancer drug development . -

Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound, demonstrating its ability to reduce levels of inflammatory markers in vitro. This suggests potential therapeutic applications for chronic inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 12-N-p-chlorobenzyl sophoridinol | Contains a chlorobenzyl group | Exhibits potent anticancer activity with different mechanisms |

| N-(4-bromophenyl)-2-[5-[3-methoxyphenyl]methyl]-6-oxo-pyridazin-1(6H)-amide | Bromophenyl substituent | May enhance potency against specific cancer targets |

| 3-Methyl-6-oxo-pyridazin-1(6H)-amide | Lacks complex substituents | Simpler structure leads to different reactivity patterns |

Q & A

Basic: What are the key synthetic steps for preparing N-(2-chlorobenzyl)-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide, and how are intermediates characterized?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the 4-ethoxyphenyl pyridazinone core via condensation of substituted phenylhydrazines with maleic anhydride derivatives under acidic conditions.

- Step 2 : Alkylation or acylation of the pyridazinone nitrogen using 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity.

Intermediates are characterized using HPLC (for purity) and ¹H/¹³C NMR (to confirm regiochemistry and functional groups) .

Basic: Which spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.1 ppm) and acetamide carbonyl (δ ~170 ppm). The pyridazinone carbonyl appears at δ ~165 ppm .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 426.0984 for C₂₁H₁₉ClN₃O₃⁺).

- IR : Validates amide C=O (1650–1680 cm⁻¹) and pyridazinone C=O (1700 cm⁻¹) .

Contradictions (e.g., unexpected splitting in NMR) are resolved using 2D NMR (COSY, HSQC) and computational modeling (DFT for optimized geometry) .

Advanced: How can researchers optimize reaction yields when introducing the 4-ethoxyphenyl substituent?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyridazinone oxygen, improving coupling efficiency.

- Catalyst screening : Pd(OAc)₂/Xantphos systems for Ullmann-type couplings reduce side products (e.g., diaryl ethers) .

- Statistical optimization : Use a Box-Behnken design to model interactions between temperature (80–120°C), reaction time (12–24 hr), and equivalents of 4-ethoxyphenylboronic acid. Response surface methodology identifies optimal conditions (e.g., 100°C, 18 hr, 1.2 eq) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for pyridazinone acetamides?

- Bioisosteric replacement : Substitute the 4-ethoxyphenyl group with 4-methoxy or 4-fluoro analogs to assess electronic effects on target binding .

- Pharmacophore mapping : Overlay docking poses (using AutoDock Vina) to identify critical H-bond acceptors (pyridazinone O) and hydrophobic pockets (chlorobenzyl group) .

- In vitro assays : Compare IC₅₀ values against related targets (e.g., COX-2, PDE4) to correlate substituent size/position with potency .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or phosphodiesterases (PDE4B), using staurosporine/rolipram as controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with EC₅₀ calculations .

- Solubility : Shake-flask method in PBS (pH 7.4) to determine logP and guide formulation .

Advanced: How can researchers address low aqueous solubility during formulation studies?

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen .

- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide ratio) with sonication to achieve 150–200 nm particles (PDI <0.2) .

- Co-crystallization : Screen with succinic acid or nicotinamide to enhance dissolution rates (PXRD and DSC for phase confirmation) .

Basic: What are the compound’s key physicochemical properties, and how do they influence experimental design?

- Molecular weight : 425.86 g/mol (limits blood-brain barrier penetration).

- logP : ~3.2 (predicted via ChemAxon), suggesting moderate lipophilicity.

- Thermal stability : Decomposition at >200°C (TGA data), requiring storage at −20°C .

These properties guide solvent selection (e.g., DMSO for stock solutions) and in vivo dosing regimens (e.g., oral vs. intravenous) .

Advanced: How can contradictions in biological assay data (e.g., varying IC₅₀ across labs) be systematically addressed?

- Standardized protocols : Adopt uniform assay conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) .

- Orthogonal assays : Validate COX-2 inhibition using both ELISA and arachidonic acid metabolism LC-MS/MS .

- Meta-analysis : Pool data from multiple studies (e.g., Bayesian hierarchical models) to account for inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.